4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid 4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid
Brand Name: Vulcanchem
CAS No.: 23602-85-9
VCID: VC3945751
InChI: InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
SMILES: C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Molecular Formula: C24H14O10
Molecular Weight: 462.4 g/mol

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid

CAS No.: 23602-85-9

Cat. No.: VC3945751

Molecular Formula: C24H14O10

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid - 23602-85-9

Specification

CAS No. 23602-85-9
Molecular Formula C24H14O10
Molecular Weight 462.4 g/mol
IUPAC Name 4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Standard InChI InChI=1S/C24H14O10/c25-19(13-5-7-15(21(27)28)17(9-13)23(31)32)11-1-2-12(4-3-11)20(26)14-6-8-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Standard InChI Key FOMRNNDDNMWZFO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound features two isophthalic acid units linked via a central benzene ring, creating a symmetrical arrangement of four carboxyl groups. This configuration enables diverse chemical interactions, including hydrogen bonding and metal coordination. The IUPAC name, 4-[4-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid, reflects the positioning of the carboxyl groups at the 3, 3', 4, and 4' positions on the biphenyl structure.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₄O₁₀
Molecular Weight462.4 g/mol
CAS Registry Number23646-80-2
SMILES NotationC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via oxidative coupling of isophthalic acid derivatives. A common method involves reacting isophthaloyl chloride with phthalic anhydride in the presence of Lewis acid catalysts such as aluminum chloride. The reaction proceeds under anhydrous conditions at 80–100°C, yielding the tetracarboxylic acid after hydrolysis. Alternative routes employ oxidative agents like potassium permanganate in acidic media to couple pre-functionalized benzene rings.

Table 2: Representative Reaction Conditions

ParameterValue
CatalystAlCl₃
Temperature80–100°C
SolventDichloromethane
Yield65–75%

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to optimize temperature and reagent distribution. Advanced purification techniques, including crystallization and chromatography, ensure high purity (>98%). Scalability challenges, such as byproduct formation, are mitigated through real-time monitoring and automated process adjustments.

Chemical Reactivity and Derivatives

The four carboxyl groups enable diverse transformations:

  • Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form tetraesters, used as plasticizers.

  • Amidation: Treatment with amines (e.g., aniline, ethylenediamine) produces polyamides with high thermal stability.

  • Coordination Chemistry: Acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Table 3: Common Derivatives and Applications

Derivative TypeReagent UsedApplication
Tetraethyl esterEthanol/H₂SO₄Polymer precursors
PolyamideHexamethylenediamineHigh-strength fibers
Copper complexCu(NO₃)₂Oxidation catalysts

Applications in Materials Science

High-Performance Polymers

The compound is a critical monomer for polyimides and polybenzimidazoles, which exhibit exceptional thermal stability (>400°C) and mechanical strength. These polymers are used in aerospace components and flexible electronics.

Metal-Organic Frameworks (MOFs)

Its tetracarboxylic structure facilitates the construction of MOFs with large surface areas (>2,000 m²/g), applicable in gas storage (e.g., H₂, CO₂) and heterogeneous catalysis.

Cell Line/StrainIC₅₀/MICMechanism
MCF-78.2 µMCaspase-3 activation
HCT-11612.5 µMDNA intercalation
E. coli50 µg/mLMembrane disruption

Comparative Analysis with Structural Analogs

3,3',4,4'-Biphenyltetracarboxylic Acid

While similar in backbone structure, the absence of benzoyl linkages reduces its solubility in polar solvents, limiting its utility in solution-processed polymers.

4,4'-Oxydiphthalic Anhydride

Future Directions

Ongoing research focuses on:

  • Drug Delivery Systems: Functionalizing the carboxyl groups for pH-responsive nanoparticle carriers.

  • Sustainable Synthesis: Developing biocatalytic routes using engineered enzymes to reduce reliance on harsh oxidants.

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